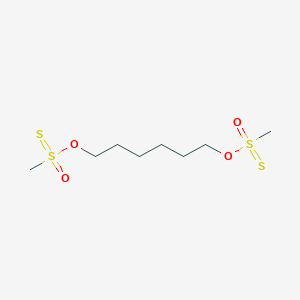
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Übersicht
Beschreibung
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as BTFPB and is widely used as a tool for studying ion channels, specifically the voltage-gated sodium channels.
Wirkmechanismus
BTFPB acts as a voltage-gated sodium channel blocker by binding to the channel's pore-forming region and preventing the influx of sodium ions into the cell. This inhibition of sodium influx leads to a decrease in the excitability of the cell and can be used to study the role of voltage-gated sodium channels in various physiological processes.
Biochemical and Physiological Effects:
BTFPB has been shown to have significant effects on pain signaling, as the Nav1.7 subtype of voltage-gated sodium channels is primarily expressed in sensory neurons that are involved in pain perception. Additionally, BTFPB has been shown to have potential applications in the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTFPB in lab experiments is its selectivity for the Nav1.7 subtype of voltage-gated sodium channels. This selectivity allows for more precise studies of the role of these channels in various physiological processes. However, one limitation of BTFPB is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BTFPB. One area of interest is the development of more potent and selective voltage-gated sodium channel blockers based on the structure of BTFPB. Additionally, further studies are needed to fully understand the role of voltage-gated sodium channels in pain signaling and other physiological processes. Finally, the potential therapeutic applications of BTFPB and other voltage-gated sodium channel blockers should be explored further.
Wissenschaftliche Forschungsanwendungen
BTFPB has a wide range of applications in scientific research, particularly in the study of voltage-gated sodium channels. These channels play a crucial role in the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. BTFPB has been shown to selectively block the Nav1.7 subtype of voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in pain signaling.
Eigenschaften
IUPAC Name |
3-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-3-1-2-7(6-15)9(8)16-5-4-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQOZFYQCOSZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)











![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)